

Gas-Phase Properties of Lithium Amide: A Technical Guide

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Compound of Interest

Compound Name: *Lithium amide*

Cat. No.: *B147963*

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Introduction

Lithium amide (LiNH_2), a simple inorganic compound, plays a significant role as a strong base in organic synthesis and as a key component in hydrogen storage materials. While its properties in the solid state and in solution are relatively well-documented, a thorough understanding of its intrinsic molecular characteristics requires detailed investigation of its gas-phase properties. In the absence of intermolecular interactions, gas-phase studies provide fundamental data on molecular structure, bonding, and dynamics. This technical guide offers an in-depth overview of the core gas-phase properties of **lithium amide**, presenting quantitative data, detailed experimental methodologies, and visual representations of key concepts and processes. The information herein is intended to serve as a comprehensive resource for researchers in various fields, including physical chemistry, materials science, and drug development, where understanding the behavior of amide-containing molecules at a fundamental level is crucial.

Molecular Structure and Geometry

The geometric parameters of the isolated **lithium amide** molecule in the gas phase have been precisely determined using microwave spectroscopy. The molecule exhibits a planar C_{2v} symmetry. The experimentally determined bond lengths and the bond angle are summarized in the table below.

Parameter	Value	Uncertainty
Li-N Bond Length (r_0)	1.736 Å	± 0.003 Å
N-H Bond Length	1.022 Å	± 0.003 Å
H-N-H Bond Angle	106.9°	$\pm 0.1^\circ$

Rotational Constants

The rotational spectrum of gaseous **lithium amide** has been analyzed to yield its rotational constants, which are inversely related to the moments of inertia of the molecule. These constants are fundamental for the precise determination of the molecular geometry and for understanding the molecule's rotational energy levels.

Rotational Constant	Value (cm^{-1})
A	13.16134
B	1.01142
C	0.93327

Vibrational Frequencies

The vibrational modes of a molecule correspond to the different ways in which its atoms can oscillate relative to each other. While experimental gas-phase vibrational frequencies for **lithium amide** are not readily available in the literature, infrared spectroscopy of solid **lithium amide** reveals characteristic N-H stretching vibrations at approximately 3260 cm^{-1} and 3180 cm^{-1} , with bending modes observed around 1550 cm^{-1} and 1280 cm^{-1} .^[1] For gas-phase studies of such reactive species, matrix isolation infrared spectroscopy is a powerful technique where molecules are trapped in an inert solid matrix at low temperatures, minimizing intermolecular interactions and allowing for the observation of vibrational spectra that closely resemble the gas phase.^{[2][3]}

Electric Dipole Moment

The electric dipole moment is a measure of the separation of positive and negative charges in a molecule and is a key indicator of its polarity. A calculated value for the molecular dipole moment of an isolated **lithium amide** ion pair is approximately 6.5 Debye, reflecting the significant charge separation characteristic of its ionic bonding nature.^[1] Experimental determination of the dipole moment for gaseous molecules is often achieved through the analysis of the Stark effect in microwave spectroscopy.

Thermochemical Properties

Thermochemical data provide crucial insights into the stability and reactivity of a molecule. For **lithium amide**, the following properties are of primary interest:

Standard Enthalpy of Formation

The standard enthalpy of formation (ΔH_f°) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.

Phase	Standard Enthalpy of Formation (ΔH_f°)
Solid	-182 kJ/mol

Note: This value is for the solid state, as reliable experimental data for the gas-phase enthalpy of formation is not readily available.

Bond Dissociation Energy

The Li-N bond dissociation energy represents the energy required to break the bond between the lithium and nitrogen atoms in the gas phase.

Bond	Bond Dissociation Energy
Li-N	~220 kJ/mol

Note: This is an estimated value based on thermochemical cycles for the solid state.^[1]

Experimental Protocols

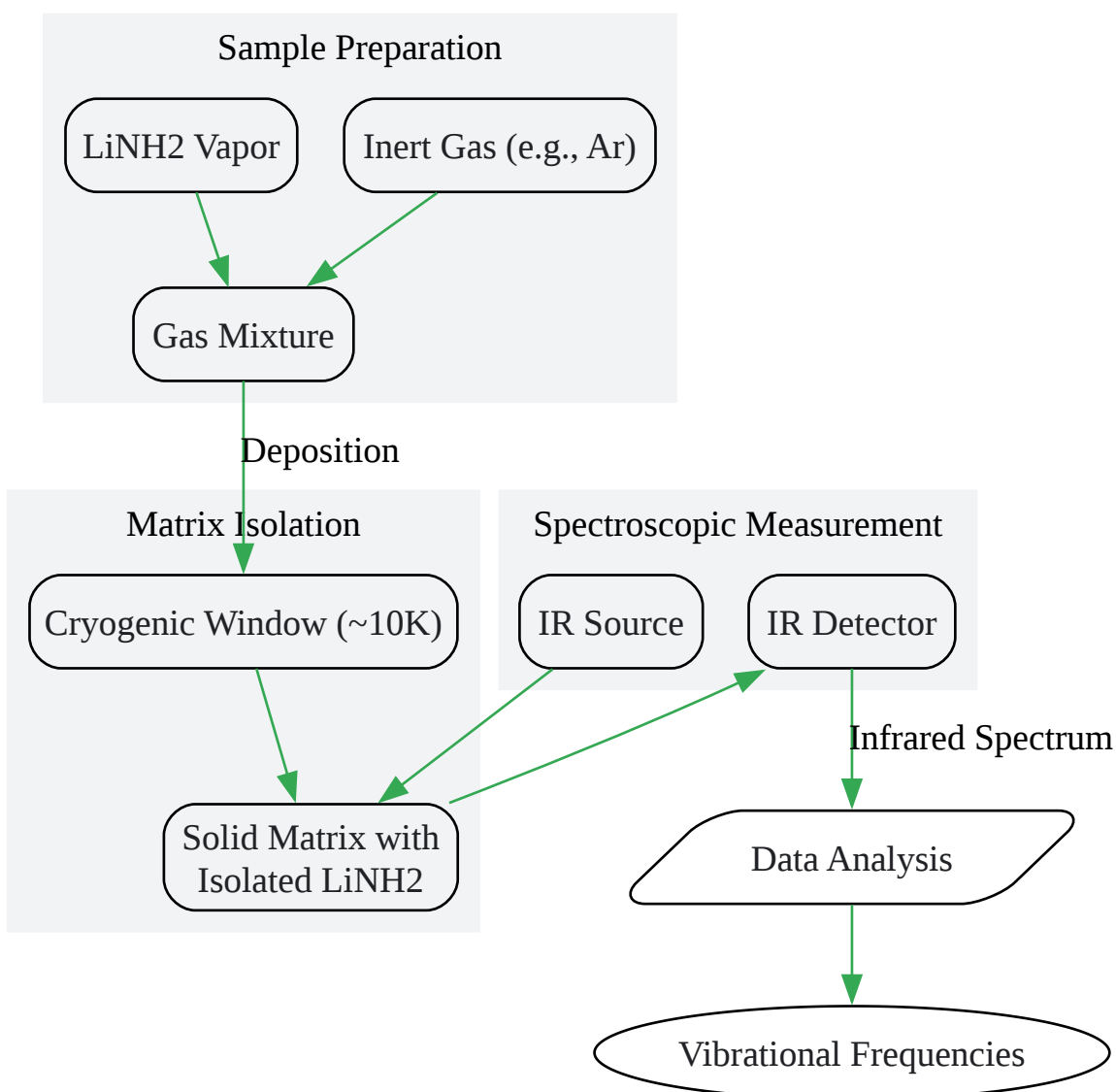
The determination of the gas-phase properties of a reactive and low-volatility species like **lithium amide** requires specialized experimental techniques.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. From the frequencies of the rotational transitions, highly accurate molecular geometries and other molecular parameters like rotational constants and dipole moments can be determined.

Methodology for **Lithium Amide**:

- **Sample Generation:** Gaseous **lithium amide** is an unstable species. It can be generated in situ within the spectrometer by a high-temperature reaction. A common method involves the reaction of lithium vapor with ammonia. The solid **lithium amide** is heated in a specialized oven to produce a sufficient vapor pressure for spectroscopic measurements.
- **Spectrometer Setup:** A typical microwave spectrometer for studying such species consists of a radiation source (e.g., a klystron or a Gunn diode), a sample cell, and a detector. To enhance sensitivity, a Stark-modulated spectrometer is often used.
- **Measurement:** Microwaves are passed through the sample cell containing the gaseous **lithium amide**. The absorption of microwaves at specific frequencies, corresponding to the rotational transitions of the molecule, is detected.
- **Data Analysis:** The measured transition frequencies are then fitted to a theoretical model (a rigid or semi-rigid rotor Hamiltonian) to extract the rotational constants. By analyzing the splitting of rotational lines in the presence of an external electric field (the Stark effect), the electric dipole moment can be determined.



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